molecular formula C20H18N2O3S B2830360 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097898-53-6

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2830360
CAS RN: 2097898-53-6
M. Wt: 366.44
InChI Key: TXWGNTYMUNMADV-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide” is a complex organic compound. It contains several functional groups and rings including a furan ring, a thiophene ring, and an indole ring .


Molecular Structure Analysis

The compound contains a furan ring, a thiophene ring, and an indole ring. Furan is a five-membered heteroaromatic compound containing an oxygen atom . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Scientific Research Applications

Biocatalytic Valorization of Furans

Research indicates that biogenic furans, including furfural and 5-hydroxymethylfurfural (HMF), are emerging as significant building blocks for the chemical industry, potentially serving as alternatives to non-renewable hydrocarbon sources. These compounds demonstrate versatility as precursors for monomers, polymers, fuels, and various functional materials, underscoring their potential in green chemistry and sustainable material production. The inherent instability of furans, however, poses challenges for their synthetic modifications, which has led to the exploration of biocatalysis as a means to achieve high selectivity under mild conditions, pointing towards innovative strategies for the valorization of furan derivatives (Domínguez de María & Guajardo, 2017).

Role in Heterocyclic Chemistry

The presence of furan and thiophene rings in compounds has been extensively studied for their importance in medicinal chemistry. These heterocyclic structures are crucial in the design of bioactive molecules, where their incorporation into pharmaceuticals can significantly impact the activity and selectivity of drugs. This includes their role in purine and pyrimidine nucleobases, nucleosides, and their analogs, highlighting the importance of such heterocycles in developing treatments for viral, bacterial, and neurological diseases. The structural modification of these rings can lead to improved antiviral, antitumor, and antimicrobial agents, showcasing the broad applicability of furan and thiophene derivatives in therapeutic development (Ostrowski, 2022).

Applications in Polymer Science

The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), and their subsequent use in the production of polymers and functional materials is a promising area of research. These developments are part of a broader effort to create sustainable and environmentally friendly alternatives to petroleum-based products. HMF and its derivatives are poised to play a significant role in the chemistry of the 21st century, offering a renewable source of carbon and hydrogen for the synthesis of a wide array of materials. This includes their potential in creating new polymers, carbon materials, fuels, and chemicals, which could significantly impact materials science and engineering (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-15-5-4-13-9-18(22-17(13)10-15)20(23)21-11-16(14-6-8-26-12-14)19-3-2-7-25-19/h2-10,12,16,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGNTYMUNMADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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